Cas no 881900-09-0 (5-Bromo-2-Mercapto-benzoic Acid Methyl Ester)

5-Bromo-2-Mercapto-benzoic Acid Methyl Ester is a brominated aromatic compound featuring both a thiol (-SH) and an ester (-COOCH₃) functional group. This structure makes it a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks or serving as a precursor in pharmaceutical and agrochemical applications. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the thiol group offers potential for metal coordination or oxidation to disulfides. The methyl ester improves solubility in organic solvents, facilitating downstream modifications. Its balanced reactivity and stability make it suitable for controlled synthetic transformations under mild conditions.
5-Bromo-2-Mercapto-benzoic Acid Methyl Ester structure
881900-09-0 structure
Product name:5-Bromo-2-Mercapto-benzoic Acid Methyl Ester
CAS No:881900-09-0
MF:C8H7BrO2S
MW:247.108980417252
MDL:MFCD22481658
CID:4663652
PubChem ID:16655614

5-Bromo-2-Mercapto-benzoic Acid Methyl Ester Chemical and Physical Properties

Names and Identifiers

    • YOAZBMQAIIZWIT-UHFFFAOYSA-N
    • METHYL 5-BROMO-2-MERCAPTOBENZOATE
    • 5-Bromo-2-Mercapto-benzoic Acid Methyl Ester
    • 881900-09-0
    • AS-43726
    • methyl 5-bromo-2-sulfanylbenzoate
    • AKOS020990170
    • EN300-332968
    • SY220409
    • methyl5-bromo-2-mercaptobenzoate
    • MFCD22481658
    • MDL: MFCD22481658
    • Inchi: 1S/C8H7BrO2S/c1-11-8(10)6-4-5(9)2-3-7(6)12/h2-4,12H,1H3
    • InChI Key: YOAZBMQAIIZWIT-UHFFFAOYSA-N
    • SMILES: C(OC)(=O)C1=CC(Br)=CC=C1S

Computed Properties

  • Exact Mass: 245.93501g/mol
  • Monoisotopic Mass: 245.93501g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 27.3Ų

5-Bromo-2-Mercapto-benzoic Acid Methyl Ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1704883-250mg
Methyl 5-bromo-2-mercaptobenzoate
881900-09-0 98%
250mg
¥1606.00 2024-04-27
Alichem
A019100804-5g
Methyl 5-bromo-2-mercaptobenzoate
881900-09-0 95%
5g
$1732.00 2023-08-31
TRC
B131273-50mg
5-Bromo-2-Mercapto-benzoic Acid Methyl Ester
881900-09-0
50mg
$ 135.00 2022-06-07
Alichem
A019100804-1g
Methyl 5-bromo-2-mercaptobenzoate
881900-09-0 95%
1g
$783.00 2023-08-31
eNovation Chemicals LLC
Y1234247-5g
METHYL 5-BROMO-2-MERCAPTOBENZOATE
881900-09-0 95%
5g
$1555 2024-06-06
eNovation Chemicals LLC
Y1234247-100mg
METHYL 5-BROMO-2-MERCAPTOBENZOATE
881900-09-0 95%
100mg
$165 2024-06-06
Enamine
EN300-332968-5g
methyl 5-bromo-2-sulfanylbenzoate
881900-09-0 95%
5g
$2868.0 2023-09-04
Enamine
EN300-332968-10g
methyl 5-bromo-2-sulfanylbenzoate
881900-09-0 95%
10g
$5596.0 2023-09-04
Aaron
AR01DM4F-100mg
Methyl 5-bromo-2-mercaptobenzoate
881900-09-0 97%
100mg
$109.00 2025-02-11
eNovation Chemicals LLC
Y1234247-100mg
METHYL 5-BROMO-2-MERCAPTOBENZOATE
881900-09-0 95%
100mg
$170 2025-02-19

Additional information on 5-Bromo-2-Mercapto-benzoic Acid Methyl Ester

5-Bromo-2-Mercapto-benzoic Acid Methyl Ester (CAS No 881900-09-0)

The compound 5-Bromo-2-Mercapto-benzoic Acid Methyl Ester (CAS No 881900-09-0) is a significant organic molecule with a diverse range of applications in various fields. This compound, also referred to as methyl 5-bromo-2-mercaptobenzoate, is characterized by its unique chemical structure, which includes a bromine atom at the 5-position and a thiol group at the 2-position of the benzoic acid moiety. The methyl ester group further enhances its chemical reactivity and functional versatility.

Recent studies have highlighted the importance of 5-Bromo-2-Mercapto-benzoic Acid Methyl Ester in the field of medicinal chemistry. Researchers have explored its potential as a precursor for synthesizing bioactive compounds, particularly in the development of anti-cancer agents. The bromine atom in the molecule serves as an electrophilic site, making it highly reactive in various substitution reactions. This property has been exploited in the synthesis of novel drug candidates with enhanced pharmacokinetic profiles.

In addition to its role in drug discovery, methyl 5-bromo-2-mercaptobenzoate has found applications in materials science. Its thiol group enables the formation of strong covalent bonds, making it a valuable component in the synthesis of advanced materials such as polymers and nanoparticles. Recent advancements in nanotechnology have utilized this compound to create biocompatible materials for use in biomedical applications.

The synthesis of 5-Bromo-2-Mercapto-benzoic Acid Methyl Ester involves a multi-step process that includes bromination, mercaptation, and esterification. Researchers have optimized these steps to improve yield and purity, ensuring that the compound meets high-quality standards for both industrial and academic applications. The use of green chemistry principles in its synthesis has also been reported, reducing environmental impact while maintaining efficiency.

From a structural perspective, methyl 5-bromo-2-mercaptobenzoate exhibits interesting physical and chemical properties. Its solubility in organic solvents facilitates its use in various reaction conditions, while its stability under physiological conditions makes it suitable for biomedical applications. Recent studies have also investigated its thermal stability and reactivity under different pH conditions, providing valuable insights into its behavior in complex environments.

One of the most promising areas of research involving 5-Bromo-2-Mercapto-benzoic Acid Methyl Ester is its application in drug delivery systems. Scientists have explored its ability to act as a carrier for therapeutic agents, enhancing their bioavailability and targeting efficiency. The compound's ability to form stable conjugates with drugs has been particularly advantageous in this context.

In conclusion, methyl 5-bromo-2-mercaptobenzoate (CAS No 881900-09-0) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure and reactivity make it an invaluable tool in both academic research and industrial settings. As ongoing research continues to uncover new potential uses for this compound, its significance in the scientific community is expected to grow further.

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